molecular formula C7H9N3O2 B14845967 (6-Methyl-3-nitropyridin-2-YL)methanamine

(6-Methyl-3-nitropyridin-2-YL)methanamine

Cat. No.: B14845967
M. Wt: 167.17 g/mol
InChI Key: OTBBRMKDBQKANP-UHFFFAOYSA-N
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Description

(6-Methyl-3-nitropyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3-nitropyridin-2-YL)methanamine typically involves the nitration of 6-methylpyridine followed by a reduction process. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the 3-position of the pyridine ring. The resulting 6-methyl-3-nitropyridine is then subjected to a reduction reaction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amine group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3-nitropyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of (6-Methyl-3-aminopyridin-2-YL)methanamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Methyl-3-nitropyridin-2-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methyl-3-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (6-Methyl-3-aminopyridin-2-YL)methanamine: Similar structure but with an amine group instead of a nitro group.

    (6-Methyl-3-nitropyridin-2-OL): Similar structure but with a hydroxyl group instead of a methanamine group.

    (6-Methyl-3-nitropyridin-2-YL)ethanamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(6-Methyl-3-nitropyridin-2-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(6-methyl-3-nitropyridin-2-yl)methanamine

InChI

InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,4,8H2,1H3

InChI Key

OTBBRMKDBQKANP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])CN

Origin of Product

United States

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